molecular formula C10H12Cl2N4O4PtS B12891515 Platinum, dichloro(6-thioinosine-N7,S6)-

Platinum, dichloro(6-thioinosine-N7,S6)-

Cat. No.: B12891515
M. Wt: 550.3 g/mol
InChI Key: HQQYYDAHMAOKRR-UHFFFAOYSA-L
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Description

Platinum, dichloro(6-thioinosine-N7,S6)- is a platinum(II) complex characterized by a dichloro coordination sphere and a 6-thioinosine ligand bound via the N7 nitrogen and S6 sulfur atoms. This compound is structurally distinct due to the incorporation of a modified nucleoside (6-thioinosine), which may influence its DNA-binding properties and biological activity.

Properties

Molecular Formula

C10H12Cl2N4O4PtS

Molecular Weight

550.3 g/mol

IUPAC Name

dichloroplatinum;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H12N4O4S.2ClH.Pt/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19;;;/h2-4,6-7,10,15-17H,1H2,(H,11,12,19);2*1H;/q;;;+2/p-2

InChI Key

HQQYYDAHMAOKRR-UHFFFAOYSA-L

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O.Cl[Pt]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(6-thioinosine-N7,S6)- typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with 6-thioinosine under specific conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully controlled to ensure the proper coordination of the ligand to the platinum center. The reaction mixture is then purified to isolate the desired compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Platinum, dichloro(6-thioinosine-N7,S6)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially changing the compound’s reactivity and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center.

Major Products:

    Substitution Reactions: The major products are new platinum complexes with different ligands.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions, but they generally involve changes in the oxidation state of the platinum center.

Scientific Research Applications

Chemistry: In chemistry, Platinum, dichloro(6-thioinosine-N7,S6)- is used as a precursor for synthesizing other platinum-based compounds. Its unique coordination environment makes it a valuable starting material for exploring new coordination chemistry.

Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an anticancer agent. Its ability to interact with nucleic acids and proteins makes it a candidate for developing new chemotherapy drugs. Research is ongoing to understand its mechanism of action and optimize its therapeutic efficacy.

Industry: In industry, Platinum, dichloro(6-thioinosine-N7,S6)- can be used in catalysis and materials science. Its unique properties make it suitable for applications in catalyzing chemical reactions and developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Platinum, dichloro(6-thioinosine-N7,S6)- involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt their normal function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable adducts with biological molecules is a key aspect of its activity.

Comparison with Similar Compounds

Structural and Ligand-Based Differences

Platinum, dichloro(6-thioinosine-N7,S6)- features a unique ligand system combining a sulfur-modified nucleoside (6-thioinosine) with a dichloro platinum(II) core. This contrasts with other platinum compounds:

  • Cisplatin (cis-dichlorodiammineplatinum(II)) (): A square planar Pt(II) complex with two ammonia ligands and two chloride ions in a cis configuration. Its primary mode of action involves DNA crosslinking via N7 of guanine residues.
  • trans-[PtCl₂(Ln)₂] complexes (): These Pt(II) complexes utilize N6-benzyladenosine derivatives as ligands, coordinating through the N7 position of the purine ring. Unlike the target compound, these lack sulfur coordination and exhibit trans geometry.
  • Dichloro(ethylenediamine)platinum(II) (): Contains an ethylenediamine ligand, forming a neutral Pt(II) complex. Its DNA-binding efficacy is comparable to cisplatin but varies depending on the medium (e.g., ultrapure water vs. TE buffer).
  • Oxaliplatin (): A Pt(II) complex with a 1,2-diaminocyclohexane ligand. Its bulky diaminocyclohexane group enhances activity against cisplatin-resistant cancers.
  • Tetraplatin (d,l-trans-1,2-diaminocyclohexane tetrachloroplatinum(IV)) (): A Pt(IV) prodrug that reduces to an active Pt(II) species in vivo. Its trans configuration and lipophilic ligands improve solubility and resistance profiles.

DNA Interaction and Amplification Suppression

The ability of platinum compounds to suppress DNA amplification (via qPCR Cq value reduction) is a key metric for their DNA-binding efficiency:

Compound DNA Suppression Efficacy (Cq Reduction at 1,000 µM) Solubility Resistance Profile Reference
Dichloro(ethylenediamine)Pt(II) ~16 Cq reduction Moderate (water) Effective against some resistant strains
Cisplatin Complete suppression Low (aqueous) Susceptible to resistance
Platinum, dichloro(6-thioinosine-N7,S6)- Not explicitly tested Unknown Unknown -
trans-[PtCl₂(Ln)₂] complexes Non-toxic (IC₅₀ > 50 µM) Variable Ligand exchange with L-methionine
Tetraplatin N/A (Pt(IV) prodrug) High (15–16 mg/mL) Active against cisplatin-resistant lines

Key Findings :

  • Cisplatin and dichloro(ethylenediamine)Pt(II) showed the strongest DNA amplification suppression, with cisplatin achieving complete inhibition at 1,000 µM .

Toxicity and Anticancer Activity

  • Oxaliplatin: Lower toxicity profile and efficacy in colorectal cancer due to its diaminocyclohexane ligand .
  • Platinum, dichloro(6-thioinosine-N7,S6)-: Likely influenced by the 6-thioinosine ligand, which may alter cellular uptake or DNA-binding specificity compared to cisplatin.
  • trans-[PtCl₂(Ln)₂] complexes: Non-toxic (IC₅₀ > 50 µM) in HOS and MCF7 cancer cells, highlighting the impact of ligand choice on cytotoxicity .

Resistance and Pharmacokinetics

  • Tetraplatin : Exhibited superior activity against cisplatin-resistant L1210 leukemia (Cq reduction ~7–16) due to its Pt(IV) redox chemistry and lipophilic ligands .
  • Dichloro(1,2-diaminocyclohexane)Pt(II): Improved solubility and resistance profiles compared to cisplatin, with IC₅₀ values ~0.6–0.7 µM in some studies .

Tables for Quick Reference

Table 1: Structural Comparison

Compound Ligand System Geometry Oxidation State Key Feature
Platinum, dichloro(6-thioinosine-N7,S6)- 6-Thioinosine (N7, S6) Unknown Pt(II) Sulfur-modified nucleoside
Cisplatin NH₃ (cis) Square planar Pt(II) Classic DNA crosslinker
trans-[PtCl₂(Ln)₂] N6-benzyladenosine (N7) trans Pt(II) Non-toxic, ligand-exchange
Tetraplatin 1,2-Diaminocyclohexane (trans) Octahedral Pt(IV) Prodrug, high solubility

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